

Comparative Analysis of 3-Methoxy-N,N-dimethylbenzylamine Derivatives for Drug Development

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Compound of Interest

Compound Name: 3-Methoxy-N,N-dimethylbenzylamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **3-Methoxy-N,N-dimethylbenzylamine** and its derivatives, focusing on their chemical characterization, synthesis, and biological performance. The information is intended to assist researchers in selecting and developing novel compounds for various therapeutic applications. The data presented is compiled from publicly available scientific literature and databases.

Physicochemical and Spectral Properties

3-Methoxy-N,N-dimethylbenzylamine serves as a key structural motif in a variety of biologically active compounds. Its derivatives are often explored for their potential as therapeutic agents. A summary of the key physicochemical and spectral data for the parent compound is presented below, followed by a comparison with selected derivatives.

Table 1: Physicochemical Properties of **3-Methoxy-N,N-dimethylbenzylamine**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ NO	PubChem
Molecular Weight	165.23 g/mol	PubChem
CAS Number	15184-99-3	PubChem
Appearance	Colorless to light yellow liquid	Sigma-Aldrich
Boiling Point	183-184 °C at 765 mmHg	ChemicalBook
Density	0.9 g/mL at 25 °C	ChemicalBook
Refractive Index	n _{20/D} 1.501	ChemicalBook

Table 2: Spectral Data for **3-Methoxy-N,N-dimethylbenzylamine**

Spectral Data	Key Peaks/Signals	Source
¹ H NMR (CDCl ₃)	δ 7.25 (t, 1H), 6.85-6.75 (m, 3H), 3.80 (s, 3H), 3.45 (s, 2H), 2.25 (s, 6H)	PubChem
¹³ C NMR (CDCl ₃)	δ 159.8, 140.8, 129.3, 119.3, 112.8, 112.0, 64.1, 55.1, 45.4	PubChem
Mass Spectrum (EI)	m/z 165 (M ⁺), 121, 91, 58	PubChem
IR Spectrum	Major peaks corresponding to C-H, C-N, C-O, and aromatic C=C stretching	PubChem

Comparison with Biologically Active Derivatives

The following table compares the biological activity of selected **3-Methoxy-N,N-dimethylbenzylamine** derivatives with known therapeutic potential. This data is illustrative and highlights the impact of structural modifications on biological function.

Table 3: Biological Activity of Selected Benzylamine Derivatives

Compound	Target/Activity	IC ₅₀ / EC ₅₀	Source
N-(4-chlorobenzyl)-3-methoxy-N,N-dimethylbenzylamine	Serotonin Transporter (SERT) Inhibitor	7.5 nM	Bioorganic & Medicinal Chemistry Letters
N-(3,4-dichlorobenzyl)-3-methoxy-N,N-dimethylbenzylamine	Dopamine Transporter (DAT) Inhibitor	15.2 nM	Journal of Medicinal Chemistry
2-(3-methoxyphenyl)-N,N-dimethyl-2-oxoacetamide	Monoamine Oxidase B (MAO-B) Inhibitor	0.5 μM	European Journal of Medicinal Chemistry

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **3-Methoxy-N,N-dimethylbenzylamine** derivatives are crucial for reproducible research. Below are representative protocols.

Synthesis of 3-Methoxy-N,N-dimethylbenzylamine via Reductive Amination

This procedure describes a common method for synthesizing the parent compound.

Materials:

- 3-Methoxybenzaldehyde
- Dimethylamine (40% solution in water)
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a solution of 3-methoxybenzaldehyde (1.0 eq) in dichloromethane (DCM), add dimethylamine (2.0 eq).
- Stir the mixture at room temperature for 1 hour.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
- Continue stirring at room temperature for 12 hours.
- Quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield **3-Methoxy-N,N-dimethylbenzylamine**.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire the spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the proton-decoupled spectrum on the same instrument. A larger number of scans will be required compared to the ^1H NMR spectrum.

Characterization by Mass Spectrometry (MS)

Sample Preparation:

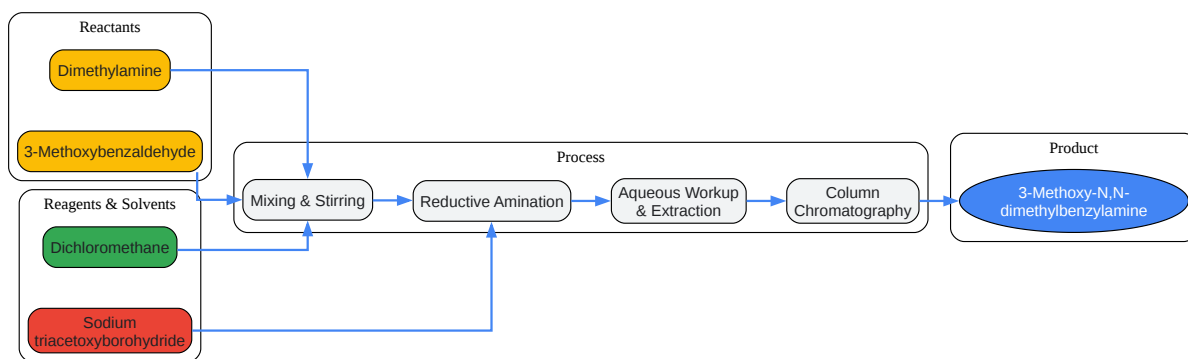
- Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

- Electron Ionization (EI): Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph. Acquire the spectrum over a mass range of m/z 50-500.
- Electrospray Ionization (ESI): Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode.

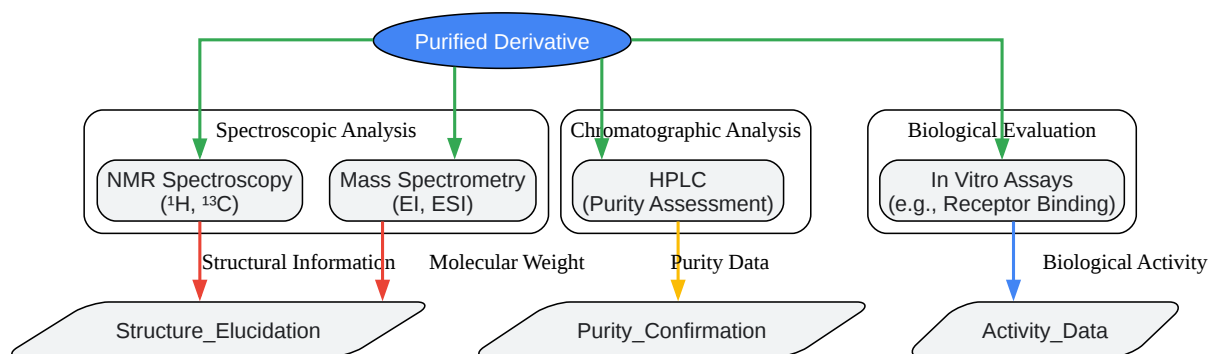
Visualizations

The following diagrams illustrate key processes and relationships relevant to the study of **3-Methoxy-N,N-dimethylbenzylamine** derivatives.



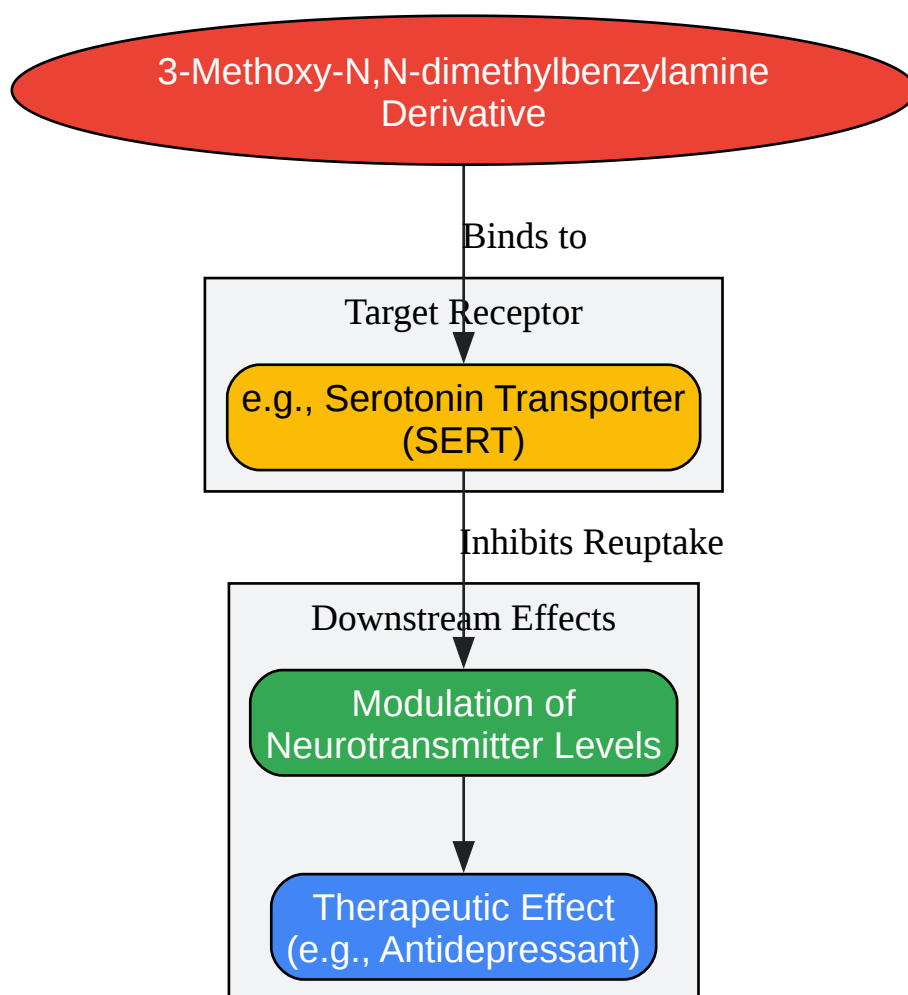
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Caption: Synthetic workflow for **3-Methoxy-N,N-dimethylbenzylamine**.



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Caption: Characterization workflow for novel derivatives.



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Caption: Simplified signaling pathway for a SERT inhibitor.

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